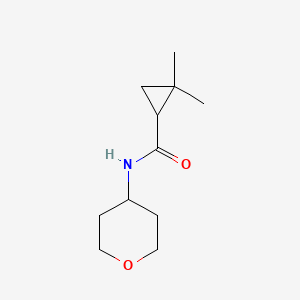
2,2-dimethyl-N-(oxan-4-yl)cyclopropane-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-dimethyl-N-(oxan-4-yl)cyclopropane-1-carboxamide is an organic compound known for its unique structural properties It is a derivative of cyclopropane, featuring a cyclopropane ring substituted with a dimethyl group and an oxan-4-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-dimethyl-N-(oxan-4-yl)cyclopropane-1-carboxamide typically involves the reaction of cyclopropanecarboxylic acid derivatives with appropriate reagents. One common method includes the reaction of 2,2-dimethylcyclopropanecarboxylic acid with oxan-4-ylamine under specific conditions to form the desired amide . The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2,2-dimethyl-N-(oxan-4-yl)cyclopropane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the amide nitrogen or the cyclopropane ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amides or cyclopropane derivatives.
Scientific Research Applications
2,2-dimethyl-N-(oxan-4-yl)cyclopropane-1-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Investigated as a potential pharmaceutical intermediate for the synthesis of drugs.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,2-dimethyl-N-(oxan-4-yl)cyclopropane-1-carboxamide involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The cyclopropane ring’s strain and the presence of functional groups contribute to its reactivity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
2,2-dimethylcyclopropanecarboxamide: Lacks the oxan-4-yl group, making it less complex.
Cyclopropanecarboxamide: A simpler structure without the dimethyl and oxan-4-yl substitutions.
2,2-dimethyl-N-(oxan-4-yl)cyclopropane-1-carboxylic acid: Similar structure but with a carboxylic acid group instead of an amide.
Uniqueness
2,2-dimethyl-N-(oxan-4-yl)cyclopropane-1-carboxamide is unique due to its combination of a cyclopropane ring, dimethyl substitution, and an oxan-4-yl group. This unique structure imparts specific chemical and biological properties that are not observed in simpler analogs.
Properties
Molecular Formula |
C11H19NO2 |
|---|---|
Molecular Weight |
197.27 g/mol |
IUPAC Name |
2,2-dimethyl-N-(oxan-4-yl)cyclopropane-1-carboxamide |
InChI |
InChI=1S/C11H19NO2/c1-11(2)7-9(11)10(13)12-8-3-5-14-6-4-8/h8-9H,3-7H2,1-2H3,(H,12,13) |
InChI Key |
UYHMJOIJBFTTTL-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC1C(=O)NC2CCOCC2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



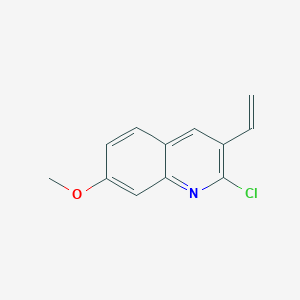
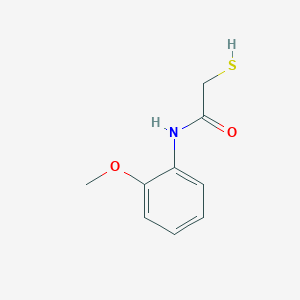
![N-[(5-fluoro-1,3-dimethylpyrazol-4-yl)methyl]-1-methylpyrazol-3-amine;hydrochloride](/img/structure/B12222907.png)
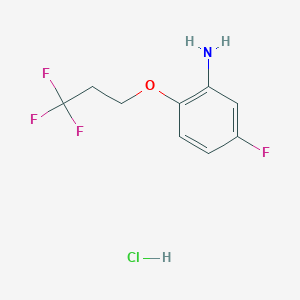
![N-{[8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}-2-(4-methoxyphenyl)acetamide](/img/structure/B12222922.png)
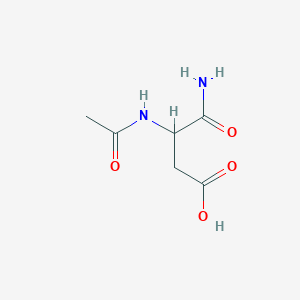
![2-(Piperidine-1-carbonyl)-4-[3-(propan-2-yl)-1,2,4-thiadiazol-5-yl]morpholine](/img/structure/B12222952.png)
![3-(4-chlorophenyl)-N-cyclohexyl-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B12222954.png)
![2-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-4-amine](/img/structure/B12222955.png)
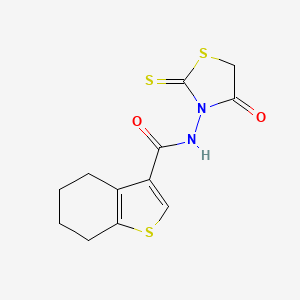
![1-(1,5-dimethyl-1H-pyrazol-4-yl)-N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]methanamine](/img/structure/B12222964.png)
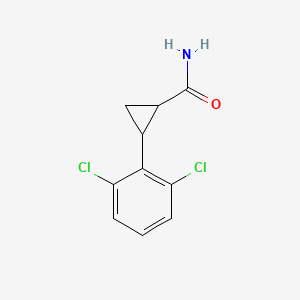
![5-Tert-butyl-7-chloro-3-(2-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B12222975.png)
